N-(4-acetylphenyl)-4-(2-chlorophenoxy)benzenesulfonamide
Description
Properties
IUPAC Name |
N-(4-acetylphenyl)-4-(2-chlorophenoxy)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO4S/c1-14(23)15-6-8-16(9-7-15)22-27(24,25)18-12-10-17(11-13-18)26-20-5-3-2-4-19(20)21/h2-13,22H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIDRWDXLGBFWPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-4-(2-chlorophenoxy)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:
Acetylation: Introduction of the acetyl group to the phenyl ring.
Chlorination: Substitution of a hydrogen atom with a chlorine atom on the phenoxy ring.
Sulfonation: Introduction of the sulfonamide group to the benzene ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of these reactions for large-scale synthesis, focusing on yield, purity, and cost-effectiveness. Catalysts, solvents, and specific reaction conditions (temperature, pressure, time) would be optimized to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the acetyl group.
Reduction: Reduction reactions could target the nitro or sulfonamide groups.
Substitution: Halogenation or other substitution reactions could occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Chemistry
Catalysis: The compound could be used as a ligand in catalytic reactions.
Synthesis: It might serve as an intermediate in the synthesis of more complex molecules.
Biology
Antimicrobial Agents: Sulfonamides are well-known for their antimicrobial properties, and this compound could be investigated for similar activities.
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Medicine
Drug Development: Exploration of its potential as a therapeutic agent for various diseases.
Pharmacokinetics: Studies on absorption, distribution, metabolism, and excretion.
Industry
Material Science: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if used as an antimicrobial agent, it might inhibit bacterial enzyme activity by mimicking the structure of natural substrates. The molecular targets could include enzymes involved in folic acid synthesis or other metabolic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomer: N-(3-acetylphenyl)-4-(2-chlorophenoxy)benzenesulfonamide
- Structural Difference : The acetyl group is at the 3-position on the phenyl ring instead of the 4-position.
- Implications : Positional isomerism can significantly alter molecular dipole moments and hydrogen-bonding capacity. For example, the 4-acetyl group in the target compound may enable stronger π-π stacking interactions with aromatic residues in enzyme active sites compared to the 3-isomer .
- Biological Activity: No direct activity data is provided for either isomer, but analogs with acetyl groups in varying positions have shown divergent antimicrobial and cytotoxic profiles in other studies .
N-(4-Acetylphenyl)-4-methylbenzenesulfonamide
- Structural Difference: Replaces the 2-chlorophenoxy group with a methyl substituent.
- Implications: The methyl group reduces molecular weight (289.349 Da vs. ~401 Da for the target compound) and lipophilicity (clogP ~2.5 vs. ~4.5 estimated for the chlorophenoxy derivative). This may decrease membrane permeability but improve aqueous solubility .
- Synthetic Utility : Used as a precursor in Claisen-Schmidt condensations to generate chalcone hybrids, suggesting reactivity at the acetyl group for further functionalization .
Antimicrobial Sulfonamides: Compounds 11 and 18 ()
- Structural Features: Contain indol-3-ylideneamino and pyrimidin-2-yl groups instead of acetylphenyl and chlorophenoxy moieties.
- Activity: Exhibit potent antimicrobial effects (MIC values <10 µg/mL against Gram-positive bacteria). The chlorobenzoyl group in these compounds may mimic the chlorophenoxy group in the target compound, enhancing halogen-bonding interactions with bacterial enzymes .
Anticancer Thiophene Derivatives ()
- Structural Features : Thiophene-linked sulfonamides with IC50 values of ~10 µM against breast cancer cells.
- However, the absence of conjugated double bonds (as in the thiophene derivatives) might reduce intercalation with DNA .
Data Table: Key Properties of Comparable Compounds
Biological Activity
N-(4-acetylphenyl)-4-(2-chlorophenoxy)benzenesulfonamide is a synthetic organic compound belonging to the sulfonamide class, which is known for its diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features several functional groups that contribute to its biological properties:
- Acetyl group : Enhances lipophilicity and may influence enzyme interactions.
- Chlorophenoxy group : Imparts unique reactivity and potential for biological targeting.
- Benzenesulfonamide moiety : Known for antimicrobial properties and ability to inhibit specific enzymes.
The biological activity of this compound is primarily attributed to its ability to bind to various enzymes and receptors, leading to inhibition of their activity. The exact mechanism can vary depending on the target:
- Antimicrobial Activity : The compound may inhibit bacterial enzyme activity by mimicking natural substrates, particularly in folic acid synthesis pathways.
- Anti-inflammatory Effects : Potential modulation of inflammatory pathways through inhibition of specific enzymes involved in inflammation.
Antimicrobial Properties
Research indicates that sulfonamides, including this compound, exhibit significant antimicrobial activity. The presence of the sulfonamide group is crucial for this activity, as it interferes with bacterial folate synthesis.
Antitumor Activity
Studies have suggested that compounds with similar structural features demonstrate anti-proliferative effects against various cancer cell lines. For instance, structure-activity relationship (SAR) studies indicate that modifications in the phenyl substituents can enhance anti-tumor efficacy.
Case Studies and Research Findings
-
Antimicrobial Activity Assessment :
- In vitro studies have shown that this compound exhibits significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, indicating its potential as a therapeutic agent.
-
Antitumor Efficacy :
- A study involving various derivatives of similar compounds demonstrated enhanced anti-proliferative activity against HepG2 liver cancer cells, with IC50 values indicating effective inhibition of cell growth. The introduction of electron-donating groups was found to increase potency significantly.
-
Mechanistic Studies :
- Investigations into the mechanism revealed that the compound could induce apoptosis in tumor cells through caspase activation pathways, suggesting a dual role in both inhibiting cell proliferation and promoting cell death.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Acetyl, chlorophenoxy, sulfonamide | Antimicrobial, Antitumor |
| Sulfanilamide | Simple sulfonamide | Antimicrobial |
| N-(4-acetylphenyl)sulfonamide | Lacks chlorophenoxy | Limited antimicrobial |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
